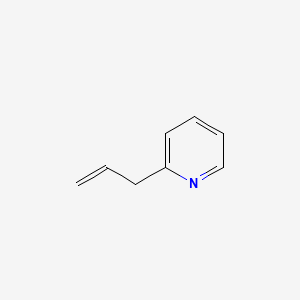

2-Allylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-5-8-6-3-4-7-9-8/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRUDRQZVPYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180321 | |

| Record name | Pyridine, ethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-33-8, 25638-00-0 | |

| Record name | 2-(2-Propen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylpicoline (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, ethenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ALLYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44FD90056 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Allylpyridine chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Allylpyridine: Structure, Synthesis, and Applications

Introduction

2-Allylpyridine, a substituted pyridine derivative, represents a cornerstone building block in modern synthetic and medicinal chemistry. Its unique bifunctional nature, combining the aromatic, electron-deficient pyridine ring with the versatile reactivity of an allyl group, makes it a highly valuable precursor for a diverse range of complex molecules. The pyridine moiety is a "privileged scaffold," frequently found in approved pharmaceuticals, where it often serves to enhance solubility, modulate basicity, and engage in crucial hydrogen bonding interactions with biological targets[1][2][3]. The appended allyl group provides a reactive handle for a multitude of subsequent chemical transformations, enabling the construction of diverse molecular libraries essential for drug discovery and materials science.

This guide provides a comprehensive technical overview of 2-allylpyridine, intended for researchers, scientists, and drug development professionals. It delves into its fundamental chemical properties, details a robust synthetic protocol, explores its characteristic reactivity, and discusses its applications as a strategic intermediate in the development of novel chemical entities.

The foundational identity of any chemical compound lies in its structure and systematic name. 2-Allylpyridine consists of a pyridine ring substituted at the 2-position (the carbon atom adjacent to the nitrogen) with a prop-2-en-1-yl group, commonly known as an allyl group.

IUPAC Name: 2-(prop-2-en-1-yl)pyridine[4]

Synonyms: 2-Allylpyridine, 3-(2-Pyridyl)-1-propene[4]

Chemical Formula: C₈H₉N

Molecular Weight: 119.16 g/mol [4]

CAS Numbers: The compound is referenced under two primary CAS numbers in chemical databases: 2835-33-8 and 25638-00-0[4][5][6]. Researchers should reference both when conducting literature and database searches.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-Propen-1-yl)pyridine | C8H9N | CID 3015241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-allyl pyridine, 25638-00-0 [thegoodscentscompany.com]

- 6. Fragrance University [fragranceu.com]

A Technical Guide to the Physical Properties of 2-Allylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Versatile Pyridine Derivative

2-Allylpyridine, a substituted pyridine with the molecular formula C₈H₉N, is a valuable building block in synthetic chemistry.[1] Its unique structure, featuring a pyridine ring and an allyl group, makes it a precursor for a range of more complex molecules, including ligands for catalysis and novel pharmaceutical intermediates. Accurate knowledge of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in a research and development setting. These parameters are not merely static data points; they are critical for process design, purification strategies, reaction modeling, and ensuring the purity and consistency of synthesized materials.

This guide provides an in-depth examination of the boiling point and density of 2-Allylpyridine. It moves beyond a simple listing of values to explain the theoretical underpinnings and provide detailed, field-tested protocols for their experimental determination. This approach is designed to equip the practicing scientist with the knowledge to both utilize and validate these crucial physical properties with confidence.

Compound Identification:

| Parameter | Value | Source(s) |

| IUPAC Name | 2-(prop-2-en-1-yl)pyridine | [1] |

| Molecular Formula | C₈H₉N | [1] |

| Molecular Weight | 119.16 g/mol | [1] |

| CAS Number | 2835-33-8, 25638-00-0 | [1][2] |

Section 1: Boiling Point of 2-Allylpyridine

The boiling point is a foundational thermodynamic property of a liquid. It is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For the synthetic chemist, the boiling point is an essential criterion for assessing the purity of a substance and is the operative parameter in purification techniques like distillation.

Reported Boiling Point Data

The boiling point of 2-Allylpyridine has been reported under standard atmospheric pressure. This value serves as a critical reference for identity confirmation and for planning purification protocols.

| Compound | Boiling Point (°C) | Pressure (mm Hg) | Source(s) |

| 2-Allylpyridine | 189.0 - 190.0 | 760 | The Good Scents Company |

Experimental Determination of Boiling Point: The Capillary Method

For research applications where sample volumes may be limited, the capillary method (also known as the Siwoloboff method) is a highly reliable and material-sparing technique for determining boiling points.

Causality Behind the Method: This technique is predicated on a direct observation of the equilibrium between the liquid and vapor phases. By trapping a small amount of air in an inverted capillary tube submerged in the liquid, we create a micro-environment. As the sample is heated, the trapped air and the vapor of the substance expand. At the boiling point, the vapor pressure inside the capillary equals the external atmospheric pressure, leading to a rapid and continuous stream of bubbles. The true boiling point is precisely measured during the cooling phase, at the exact moment the bubble stream ceases and the liquid is drawn back into the capillary tube. This point signifies the precise temperature at which the external pressure overcomes the substance's vapor pressure.

Protocol for Boiling Point Determination

-

Preparation:

-

Seal one end of a glass capillary tube (approx. 10 cm in length) by heating it in the flame of a Bunsen burner until the end is closed.

-

Attach this capillary tube to a thermometer using a rubber band or a small piece of wire. The open end of the capillary should face downwards, and the sealed end should be aligned with the thermometer's bulb.

-

-

Sample Introduction:

-

Add approximately 0.5 mL of 2-Allylpyridine to a small test tube (fusion tube).

-

Place the thermometer and the attached sealed capillary tube into the fusion tube, ensuring the thermometer bulb and the sealed end of the capillary are fully submerged in the liquid.

-

-

Heating:

-

Secure the fusion tube assembly in a heating apparatus, such as a Thiele tube filled with mineral oil or an aluminum heating block.

-

Begin heating the apparatus gently. A controlled heating rate of 1-2 °C per minute is crucial as the temperature approaches the expected boiling point.

-

-

Observation and Measurement:

-

As the liquid heats, a few bubbles will emerge from the open end of the capillary as the trapped air expands.

-

Observe carefully for the point at which a rapid and continuous stream of bubbles emerges from the capillary. Note this approximate temperature.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature precisely.

-

-

Validation:

-

To ensure accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle. A consistent reading across two or more trials validates the result.

-

Experimental Workflow: Boiling Point Determination

A visual representation of the capillary method for determining the boiling point.

Caption: Workflow for Density Determination via Pycnometer Method.

Conclusion

The physical properties of 2-Allylpyridine, specifically its boiling point of 189-190 °C and its estimated density near 1.0 g/cm³, are cornerstones of its practical application in a laboratory setting. While literature values provide an essential starting point, this guide emphasizes the importance of empirical verification. The detailed protocols for the capillary method and pycnometer-based density determination offer robust, reliable, and resource-efficient means to validate these properties. By understanding the causality behind these methods and adhering to rigorous experimental technique, researchers can ensure the quality of their materials and the precision of their scientific outcomes.

References

-

The Good Scents Company. (n.d.). 2-allyl pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Propen-1-yl)pyridine. Retrieved from [Link]

-

LookChem. (n.d.). 2-ALLYLOXYPYRIDINE Safety Data Sheets(SDS). Retrieved from [Link]

-

JoVE (Journal of Visualized Experiments). (2020). Boiling Points. Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids & Experiment 2: Determining the density of a Liquid. Retrieved from [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Density of liquids. Retrieved from [Link]

-

Organic Chemistry LABORATORY. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-allyl pyridine, 25638-00-0. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Allylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-allylpyridine in common organic solvents. As a crucial parameter in process chemistry, reaction optimization, and formulation development, a thorough understanding of 2-allylpyridine's solubility is paramount for its effective application in research and drug development. This document synthesizes established chemical principles with practical, field-proven methodologies to offer a robust resource for laboratory professionals.

Physicochemical Properties and Solubility Profile of 2-Allylpyridine

2-Allylpyridine (C₈H₉N) is a heterocyclic aromatic compound with a molecular weight of 119.16 g/mol .[1] Its structure, featuring a pyridine ring and an allyl group, dictates its solubility behavior. The pyridine ring, with its nitrogen atom, introduces polarity and the capacity for hydrogen bond acceptance.[1] Conversely, the allyl group and the aromatic ring contribute to its nonpolar character. This amphiphilic nature suggests that 2-allylpyridine will exhibit a broad range of solubilities across various organic solvents.

Based on the principle of "like dissolves like," the solubility of 2-allylpyridine can be predicted.[2][3] Solvents with similar polarity and intermolecular force capabilities will more readily dissolve it. Pyridine itself is miscible with a wide array of solvents, including water, ethanol, ether, and benzene, which suggests a similar trend for its alkylated derivatives like 2-allylpyridine.[4][5][6] Alkyl pyridines are generally noted to be soluble in organic solvents.[7]

Factors Influencing Solubility

The solubility of 2-allylpyridine is governed by a combination of intermolecular forces:

-

Dipole-Dipole Interactions: The polar pyridine ring contributes to dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like alcohols.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar allyl group and the aromatic ring contribute to van der Waals forces, promoting solubility in nonpolar solvents.

The interplay of these forces determines the extent to which 2-allylpyridine dissolves in a given solvent.

Caption: Intermolecular forces governing 2-allylpyridine solubility.

Estimated Solubility of 2-Allylpyridine in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index (P') | Estimated Solubility ( g/100 mL) | Expected Miscibility |

| Polar Protic | Methanol | 5.1 | > 50 | Miscible |

| Ethanol | 4.3 | > 50 | Miscible | |

| Isopropanol | 3.9 | > 50 | Miscible | |

| Polar Aprotic | Acetone | 5.1 | > 50 | Miscible |

| Ethyl Acetate | 4.4 | > 30 | Soluble | |

| Dichloromethane | 3.1 | > 50 | Miscible | |

| Chloroform | 4.1 | > 50 | Miscible | |

| Nonpolar | Toluene | 2.4 | > 30 | Soluble |

| Diethyl Ether | 2.8 | > 30 | Soluble | |

| Hexane | 0.1 | < 10 | Sparingly Soluble |

Disclaimer: This data is an estimation based on chemical structure and the known solubility of similar compounds. Experimental verification is highly recommended for critical applications. The general trend for alkyl pyridines is good solubility in most organic solvents, with the exception of highly nonpolar alkanes where solubility may be more limited.[7]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for 2-allylpyridine in a specific solvent, a systematic experimental approach is necessary. The following protocols outline a qualitative and a quantitative method for determining solubility in a laboratory setting.

Qualitative Determination of Miscibility

This method provides a rapid assessment of whether 2-allylpyridine is miscible or immiscible with a given solvent.[2]

Materials:

-

2-Allylpyridine

-

Test solvent

-

Small test tubes or vials

-

Pipettes or graduated cylinders

Procedure:

-

Add 1 mL of the test solvent to a clean, dry test tube.

-

Add 1 mL of 2-allylpyridine to the same test tube.

-

Vortex or shake the test tube vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Observation:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Caption: Workflow for qualitative miscibility determination.

Quantitative Determination of Solubility (Shake-Flask Method)

This widely used method determines the saturation solubility of a compound in a solvent at a specific temperature.[3]

Materials:

-

2-Allylpyridine

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or small flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC, HPLC, UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-allylpyridine to a known volume or mass of the solvent in a vial. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV) to determine the concentration of 2-allylpyridine.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mg/mL, mol/L).

-

Self-Validation and Trustworthiness:

To ensure the reliability of the results, the following controls should be implemented:

-

Time to Equilibrium: Perform a time-course study to confirm that the solubility has reached a plateau and is not changing over time.

-

Multiple Replicates: Prepare and analyze at least three independent samples to assess the precision of the measurement.

-

Purity of Materials: Use high-purity 2-allylpyridine and analytical grade solvents to avoid interferences.

Conclusion

2-Allylpyridine is a versatile organic compound with a favorable solubility profile in a wide range of common organic solvents, attributed to its amphiphilic chemical structure. It is expected to be miscible with polar solvents such as alcohols and acetone, and highly soluble in other polar aprotic and nonpolar aromatic solvents. Its solubility is predicted to be lower in nonpolar aliphatic hydrocarbons like hexane. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for accurate determination. A thorough understanding and experimental verification of 2-allylpyridine's solubility are critical for its successful implementation in scientific research and drug development.

References

-

2-(2-Propen-1-yl)pyridine | C8H9N | CID 3015241 - PubChem. National Center for Biotechnology Information. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

TABLE 3-2, Physical and Chemical Properties of Pyridine - NCBI. National Center for Biotechnology Information. [Link]

-

Pyridine - chemeurope.com. [Link]

-

Pyridine - Solubility of Things. [Link]

-

Alkyl Pyridines - Pipzine Chemicals. [Link]

Sources

- 1. 2-(2-Propen-1-yl)pyridine | C8H9N | CID 3015241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pyridine [chemeurope.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Alkyl Pyridines: Properties, Applications & Reliable Suppliers in China - Expert Guide [pipzine-chem.com]

Spectroscopic Characterization of 2-Allylpyridine: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Allylpyridine, a versatile heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the synergy between these techniques for unambiguous structural elucidation and purity assessment.

Introduction to 2-Allylpyridine

2-Allylpyridine, with the chemical formula C₈H₉N, is an aromatic heterocyclic compound featuring a pyridine ring substituted with an allyl group at the 2-position[1]. Its molecular weight is 119.16 g/mol [1]. The presence of both the aromatic pyridine moiety and the reactive allyl group imparts unique chemical properties, making it a valuable building block in organic synthesis. Accurate and thorough characterization of this molecule is paramount for its effective utilization in research and development. This guide details the fundamental spectroscopic techniques employed for this purpose.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Allylpyridine in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 5 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Assignments

The ¹H NMR spectrum of 2-Allylpyridine is expected to show distinct signals for the protons of the pyridine ring and the allyl group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to benzene.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 (Pyridine) | ~8.5 | Doublet | ~4.0 - 5.0 |

| H-4 (Pyridine) | ~7.6 | Triplet of doublets | ~7.5, 1.8 |

| H-5 (Pyridine) | ~7.1 | Doublet of doublets | ~7.5, 4.8 |

| H-3 (Pyridine) | ~7.1 | Doublet | ~7.5 |

| H-1' (Allyl) | ~5.9-6.1 | Multiplet | - |

| H-2' (Allyl, cis) | ~5.2 | Doublet | ~10.0 |

| H-2' (Allyl, trans) | ~5.1 | Doublet | ~17.0 |

| H-3' (Allyl) | ~3.4 | Doublet | ~6.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The proton adjacent to the nitrogen (H-6) is the most deshielded. The protons of the allyl group exhibit characteristic splitting patterns: the methine proton (H-1') appears as a complex multiplet due to coupling with both the methylene protons (H-3') and the terminal vinyl protons (H-2'). The two terminal vinyl protons are diastereotopic and show distinct signals with different coupling constants to the methine proton, corresponding to cis and trans relationships.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Assignments

The proton-decoupled ¹³C NMR spectrum of 2-Allylpyridine is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~160 |

| C-6 (Pyridine) | ~149 |

| C-4 (Pyridine) | ~136 |

| C-1' (Allyl) | ~135 |

| C-3 (Pyridine) | ~123 |

| C-5 (Pyridine) | ~121 |

| C-2' (Allyl) | ~116 |

| C-3' (Allyl) | ~40 |

Note: These are approximate chemical shift values. Actual values may vary based on experimental conditions.

The carbon atom attached to the nitrogen (C-2) and the carbon at the 6-position are the most downfield due to the deshielding effect of the nitrogen atom. The carbons of the allyl group have characteristic chemical shifts, with the sp² hybridized carbons appearing in the range of 115-140 ppm and the sp³ hybridized methylene carbon appearing further upfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR

-

Sample Preparation: A thin film of neat liquid 2-Allylpyridine can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Data Interpretation and Assignments

The IR spectrum of 2-Allylpyridine will exhibit characteristic absorption bands for both the pyridine ring and the allyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3080-3010 | C-H stretch | Aromatic (Pyridine) & Alkene (Allyl) |

| 2980-2850 | C-H stretch | Alkane (Allyl -CH₂-) |

| 1640-1680 | C=C stretch | Alkene (Allyl) |

| 1590, 1570, 1470, 1430 | C=C and C=N ring stretching | Pyridine |

| 990 and 910 | =C-H bend (out-of-plane) | Monosubstituted alkene (Allyl) |

| 780-740 | C-H bend (out-of-plane) | 2-substituted pyridine |

The presence of bands above 3000 cm⁻¹ is indicative of C-H bonds on sp² hybridized carbons (aromatic and alkene). The C=C stretching of the allyl group is a key diagnostic peak. The characteristic ring stretching vibrations of the pyridine ring and the out-of-plane C-H bending bands for the substitution pattern are also important for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of 2-Allylpyridine is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Data Interpretation and Fragmentation Pathway

The mass spectrum of 2-Allylpyridine will show a molecular ion peak corresponding to its molecular weight (119 g/mol ). The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments.

Expected Fragmentation:

-

Molecular Ion (M⁺•): The peak at m/z = 119 corresponds to the intact molecule with one electron removed.

-

Loss of a hydrogen radical ([M-H]⁺): A peak at m/z = 118 can be observed due to the loss of a hydrogen atom.

-

Loss of an allyl radical ([M-C₃H₅]⁺): Cleavage of the bond between the pyridine ring and the allyl group would result in a fragment at m/z = 78, corresponding to the pyridyl cation. This is often a significant peak due to the stability of the aromatic cation.

-

Tropylium-like ion: Rearrangement of the allyl group followed by fragmentation can lead to the formation of a stable tropylium-like ion or other characteristic fragments.

Caption: Proposed fragmentation pathway of 2-Allylpyridine in EI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of 2-Allylpyridine. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. The combined application of these methods, as detailed in this guide, ensures the unambiguous identification and purity assessment of 2-Allylpyridine, which is essential for its successful application in scientific research and development.

References

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Allylpyridine

Abstract

The determination of the three-dimensional atomic arrangement in the crystalline state is fundamental to understanding the physicochemical properties of any organic molecule. For 2-allylpyridine, a versatile heterocyclic building block, a detailed crystal structure analysis provides invaluable insights into its solid-state behavior, influencing everything from polymorphism and stability to its utility in drug development and materials science. As of the writing of this guide, a public crystal structure for 2-allylpyridine has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1][2][3] This guide, therefore, serves as a comprehensive technical roadmap for researchers and scientists, outlining the necessary experimental and computational workflows to determine, refine, and analyze the crystal structure of 2-allylpyridine. It is designed to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating analytical process.

Introduction: The Significance of Solid-State Characterization

2-Allylpyridine (C₈H₉N) is a pyridine derivative featuring a reactive allyl group.[4] Its molecular structure suggests potential for diverse applications, including as a ligand in coordination chemistry and a precursor in pharmaceutical synthesis. The solid-state structure, governed by intermolecular interactions, dictates many of its bulk properties such as melting point, solubility, and stability. A thorough crystal structure analysis is therefore not merely an academic exercise but a critical step in harnessing its full potential. This guide will navigate the reader through a multi-faceted approach, from the initial, often challenging, step of growing high-quality single crystals to the final stages of structural analysis and computational validation.

The Workflow: A Holistic Approach to Crystal Structure Determination

The determination of a crystal structure is a systematic process that integrates several analytical techniques. The following diagram illustrates the comprehensive workflow that will be detailed in this guide.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Allylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of 2-Allylpyridine's Reactivity

2-Allylpyridine is a valuable heterocyclic building block in organic synthesis, prized for its bifunctional nature. The pyridine ring offers a site for nucleophilic substitution and modification, while the allyl group provides a handle for a wide array of chemical transformations, including additions and cross-coupling reactions.[1][2] However, the very features that make 2-Allylpyridine a versatile reagent also render it susceptible to degradation if not handled and stored with meticulous care. This guide delves into the science behind its stability, offering actionable protocols to preserve its chemical fidelity.

The Primary Culprit: Autoxidation of the Allylic Group

The most significant degradation pathway for 2-Allylpyridine is the autoxidation of its allylic group.[3][4][5] This process is a free-radical chain reaction initiated and propagated by atmospheric oxygen.[3][6]

Mechanism of Autoxidation

The autoxidation of 2-Allylpyridine proceeds through the following key steps:

-

Initiation: The reaction is typically initiated by light or trace metal impurities, which facilitate the abstraction of a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond).[3][6] This forms a resonance-stabilized allylic radical.[3][7]

-

Propagation: The allylic radical rapidly reacts with molecular oxygen to form a peroxy radical.[3] This peroxy radical can then abstract a hydrogen atom from another 2-Allylpyridine molecule, forming a hydroperoxide and a new allylic radical, thus propagating the chain reaction.[3]

-

Termination: The chain reaction terminates when two radicals combine to form a non-radical species.[3]

The accumulation of hydroperoxides is particularly hazardous as they can be unstable and may decompose, potentially leading to the formation of explosive peroxide crystals, especially upon concentration.[8][9][10][11]

Factors Influencing Autoxidation

Several environmental factors can accelerate the rate of autoxidation:

-

Oxygen: As a primary reactant, the presence of air is essential for autoxidation to occur.[3][10]

-

Light: UV light can provide the energy needed to initiate the radical chain reaction.[3][6][10]

-

Heat: Elevated temperatures increase the rate of all chemical reactions, including autoxidation.[10]

-

Time: The longer the exposure to the above conditions, the greater the extent of peroxide formation.[10]

The Role of the Pyridine Ring

While the allyl group is the primary site of degradation, the pyridine ring also influences the molecule's overall stability and storage requirements. Pyridine and its derivatives are flammable liquids with a characteristic unpleasant odor.[12][13][14][15] They should be stored away from strong oxidizing agents and acids.[12]

Incompatibilities

It is crucial to store 2-Allylpyridine segregated from incompatible chemicals to prevent hazardous reactions. Key incompatibilities for pyridine derivatives include:

-

Strong Oxidizers: Can lead to vigorous, potentially explosive reactions.[12]

-

Strong Acids: Pyridine is a weak base and will react with strong acids in an exothermic neutralization reaction.[12]

Best Practices for Storage and Handling

To mitigate the risks of degradation and ensure the long-term stability of 2-Allylpyridine, the following storage and handling protocols are essential.

Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, ideally at 2-8°C. | Reduces the rate of autoxidation and minimizes evaporation.[10][16] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[10] | Excludes oxygen, a key reactant in autoxidation.[3][10] |

| Light | Store in an amber or opaque container.[9][10][12] | Protects the compound from light-initiated radical formation.[3][6][10] |

| Container | Use a tightly sealed, airtight container.[9][12] | Prevents the ingress of air and moisture. |

| Inhibitors | If possible, purchase 2-Allylpyridine containing an inhibitor like BHT.[6][8][9] | Radical scavengers that significantly slow the autoxidation process.[3][6] |

Experimental Protocol: Long-Term Storage of 2-Allylpyridine

This protocol outlines the steps for safely preparing and storing 2-Allylpyridine for long-term use.

Materials:

-

2-Allylpyridine

-

Septum-capped amber glass bottle

-

Syringe and needle

-

Inert gas source (Nitrogen or Argon) with a regulator and needle adapter

-

Parafilm or other sealing tape

Procedure:

-

Container Preparation: Ensure the amber glass bottle is clean and completely dry.

-

Inerting the Container:

-

Puncture the septum with a needle connected to the inert gas line and a second "vent" needle.

-

Gently flush the bottle with the inert gas for several minutes to displace all the air.

-

Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.

-

-

Transfer of 2-Allylpyridine:

-

Quickly and carefully transfer the required amount of 2-Allylpyridine into the inerted bottle.

-

If the main stock bottle is being prepared for storage, ensure the headspace is purged with inert gas before sealing.

-

-

Sealing:

-

Securely fasten the septum cap.

-

Wrap the cap and neck of the bottle with Parafilm to create an additional barrier against air and moisture ingress.

-

-

Labeling and Storage:

Mandatory Visualization: Decision Workflow for 2-Allylpyridine Stability

The following diagram illustrates the decision-making process for ensuring the stability and safe handling of 2-Allylpyridine.

Sources

- 1. 2-(2-Propen-1-yl)pyridine | C8H9N | CID 3015241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Video: Radical Autoxidation [jove.com]

- 4. Allyl group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Peroxide-Forming Chemicals | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. youtube.com [youtube.com]

- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 9. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Potential Impurities in Commercial 2-Allylpyridine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Allylpyridine is a heterocyclic organic compound of significant interest in pharmaceutical and materials science. As a substituted pyridine, its unique chemical structure makes it a valuable building block for synthesizing a range of complex molecules, including active pharmaceutical ingredients (APIs). The purity of 2-allylpyridine is paramount, as even trace-level impurities can have profound effects on reaction kinetics, yield, and the safety and efficacy of the final product. This guide provides an in-depth analysis of the potential impurities in commercial-grade 2-allylpyridine, their origins, and the analytical strategies required for their identification and control.

Classification of Impurities

Impurities in commercial 2-allylpyridine can be broadly categorized based on their origin. Understanding the source is the first critical step in developing effective control and purification strategies.

-

Synthesis-Related Impurities: These are chemical species formed during the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis.

-

Degradation-Related Impurities: These impurities arise from the decomposition of 2-allylpyridine during storage, handling, or transport. Exposure to air (oxidation), light, and temperature are common drivers of degradation.

-

Process-Related Impurities: This category includes contaminants introduced by the manufacturing environment, such as residual solvents, catalysts, or materials leached from equipment.

Synthesis-Related Impurities: A Mechanistic Perspective

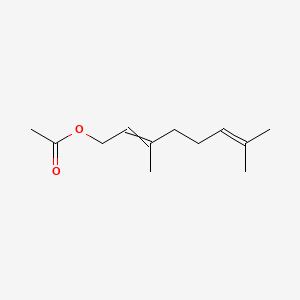

The most prevalent impurities are directly linked to the chosen synthetic route. A common and efficient method for producing 2-allylpyridine is the C(sp³)–H allylic alkylation of 2-picoline (2-methylpyridine).[1]

Common Synthesis Pathway: Allylation of 2-Picoline

This reaction typically involves the deprotonation of the methyl group of 2-picoline to form a nucleophilic carbanion, which then reacts with an allyl electrophile (e.g., allyl bromide or an allyl carbonate). While effective, this process can generate several predictable impurities.

Key Impurities and Their Formation:

-

Unreacted 2-Picoline: Incomplete reaction is a common source of this starting material impurity. Its presence can affect stoichiometry in subsequent reactions.

-

Over-Alkylated Products (e.g., 2-(1,4-pentadienyl)pyridine): The allylated product, 2-allylpyridine, has acidic protons on the methylene group adjacent to the pyridine ring. These can be deprotonated by a strong base, leading to a second allylation event.

-

Positional Isomers (e.g., 4-Allylpyridine): While allylation is directed to the 2-position, side reactions can sometimes lead to the formation of other isomers, particularly under harsh conditions or with certain catalyst systems.[2]

-

Reagent-Related Impurities: Residual bases (e.g., KOtBu, DBU), catalysts (e.g., Palladium or Iridium complexes), or Lewis acids (e.g., BF₃·OEt₂) used to activate the picoline may persist in the final product if purification is inadequate.[2]

The diagram below illustrates the primary synthesis route from 2-picoline and highlights where key impurities can arise.

Caption: Impurity formation during 2-picoline allylation.

Other synthetic strategies, such as the ring expansion of 2-allyl-2H-azirines or reactions involving allyl amines and alkynes, will introduce their own unique sets of potential impurities related to their specific reagents and intermediates.[3][4]

Degradation-Related Impurities

2-Allylpyridine is susceptible to degradation, particularly through oxidation and polymerization.

Oxidation

The pyridine ring can be oxidized at the nitrogen atom, especially in the presence of peracids or other strong oxidants, to form 2-Allylpyridine N-oxide .[5] More aggressive oxidation can lead to ring-opening or hydroxylation, forming species like pyridones or dihydroxypyridines, which are known intermediates in the microbial degradation of pyridine compounds.[6][7]

Polymerization

The vinyl group (-CH=CH₂) of the allyl substituent is susceptible to polymerization, especially when exposed to light, heat, or radical initiators. This can lead to the formation of oligomers or polymers of 2-allylpyridine, which would present as high molecular weight impurities and can significantly alter the physical properties of the material.

The diagram below outlines the main degradation pathways.

Caption: Major degradation routes for 2-allylpyridine.

Analytical Control and Methodologies

A robust analytical program is essential for ensuring the purity of 2-Allylpyridine. A multi-technique approach is often required to detect and quantify the diverse range of potential impurities.

Recommended Analytical Workflow

The following workflow provides a comprehensive strategy for impurity profiling.

Caption: A comprehensive analytical workflow for quality control.

Experimental Protocol: GC-MS for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying and quantifying volatile and semi-volatile impurities such as residual 2-picoline, isomers, and other small-molecule by-products.

Objective: To separate, identify, and quantify volatile impurities in a 2-allylpyridine sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the 2-allylpyridine sample into a 10 mL volumetric flask.

-

Dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Prepare a series of calibration standards for expected impurities (e.g., 2-picoline) in the same solvent.

-

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet: Split/Splitless, 250 °C, Split ratio 50:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 35-350 amu.

-

-

System Suitability:

-

Inject a standard mixture containing 2-allylpyridine and known impurities.

-

Verify resolution between critical pairs (e.g., 2-allylpyridine and any closely eluting isomer).

-

Check for peak shape and tailing factor (should be < 2.0).

-

-

Data Analysis:

-

Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by retention time matching with authentic standards.

-

Quantify impurities using the calibration curves generated from the standards. Report results in area % or as mg/mL (ppm).

-

Data Presentation: Example Impurity Profile

The following table summarizes a hypothetical impurity profile for a commercial batch of 2-allylpyridine, as determined by the methods described.

| Impurity Identity | Origin Category | Typical Concentration (Area %) | Analytical Method |

| 2-Picoline | Synthesis-Related | 0.1 - 0.5% | GC-MS |

| 4-Allylpyridine | Synthesis-Related | < 0.1% | GC-MS |

| 2-Allylpyridine N-oxide | Degradation-Related | 0.05 - 0.2% | HPLC-UV/MS |

| Dichloromethane | Process-Related | < 600 ppm | GC-MS (Headspace) |

| Water | Process-Related | < 0.1% | Karl Fischer |

| High MW Species | Degradation-Related | Not Detected | GPC / HPLC |

Conclusion

The quality of commercial 2-allylpyridine is a function of a well-controlled synthesis and proper handling and storage procedures. For researchers and drug development professionals, a thorough understanding of potential impurities is not merely an academic exercise; it is a prerequisite for reproducible science and the development of safe and effective products. By anticipating impurities based on synthetic routes and degradation pathways, and by implementing a robust, multi-technique analytical strategy, scientists can effectively control the quality of this critical reagent, ensuring the integrity of their research and development efforts.

References

-

Wang, C., et al. (2018). Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Jiang, Y., et al. (2014). Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Organic Letters. Available at: [Link]

-

Lange, M., et al. (2024). Enantioselective Lewis base catalysed allylation of picoline- and quinaldine-based latent pronucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]

-

Check, C. T., et al. (2019). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC - NIH. Available at: [Link]

-

Guseinov, F. I., et al. (2021). Synthesis of 2-(allylthio)pyridine 3 or 1-allylpyridine-2(1H)-thione 4. ResearchGate. Available at: [Link]

-

Yu, C., et al. (2015). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

-

International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]

-

Kim, J., et al. (2015). Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Chemical Communications. Available at: [Link]

-

Lange, M., et al. (2024). Enantioselective Lewis Base Catalysed Allylation of Picoline- and Quinaldine-based Latent Pronucleophiles. ResearchGate. Available at: [Link]

- Mahan, J. E. (1956). Process for the production of alkyl pyridines. Google Patents. U.S. Patent No. 2,766,248.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Petkevicius, K., et al. (2018). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]

-

PerfectChemist. (2022, December 25). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Wikipedia contributors. (n.d.). Pyridine. Wikipedia. Retrieved from [Link]

-

Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available at: [Link]

-

Reddit User syntheticassault. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? r/Chempros on Reddit. Available at: [Link]

-

Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

-

Unspecified Author. (n.d.). Pyridines. SlidePlayer. Available at: [Link]

-

ChemSrc. (n.d.). 3-allylpyridine. Retrieved from [Link]

- Wang, Z. (2014). Method for preparing 2-vinylpyridine. Google Patents. CN104016905A.

-

Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

- Chitnis, G. G., et al. (2015). Process and catalyst for the production of pyridine and alkyl derivatives thereof. Google Patents. US20150239841A1.

-

Yu, C., et al. (2017). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. Available at: [Link]

-

Surov, A. O., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions... MDPI. Available at: [Link]

Sources

- 1. BJOC - Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement [beilstein-journals.org]

- 2. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines [organic-chemistry.org]

- 4. Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Properties of 2-Allylpyridine Derivatives

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that appears in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties, arising from the replacement of a methine group in benzene with a nitrogen atom, confer upon it a distinct reactivity and capacity for hydrogen bonding.[2] Among the myriad of substituted pyridines, 2-allylpyridine and its derivatives represent a particularly versatile class of compounds. The presence of both a Lewis basic nitrogen atom within the aromatic ring and a reactive π-system in the allyl group allows for multifaceted applications, ranging from sophisticated ligand design in catalysis to the construction of complex, biologically active molecules.[3][4]

This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It delves into the principal synthetic methodologies for accessing 2-allylpyridine derivatives, explains the underlying chemical properties that govern their reactivity, and explores their applications in catalysis, medicinal chemistry, and materials science. The content is structured to deliver not just procedural steps but also the causal logic behind experimental choices, ensuring a deep and actionable understanding of this important molecular framework.

Part 1: Synthesis of 2-Allylpyridine Derivatives

The introduction of an allyl group at the C-2 position of a pyridine ring can be accomplished through several strategic pathways. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability.

Metal-Catalyzed Allylation of 2-Alkylpyridines

One of the most powerful methods for forming 2-allylpyridine derivatives involves the direct C-H allylation of 2-alkylpyridines, frequently mediated by palladium catalysts.[5][6] This approach is attractive as it functionalizes an otherwise inert C(sp³)–H bond adjacent to the pyridine ring.

Mechanistic Insight: A common strategy involves the initial formation of an N-allyl pyridinium salt, which is then treated with a base to generate a nucleophilic alkylidene dihydropyridine intermediate. This intermediate reacts with a (π-allyl)Pd(II) electrophile. Catalytic turnover is achieved through the oxidative addition of Pd(0) to the newly formed N-allyl pyridinium cation, liberating the desired 2-allylpyridine product.[7] The use of a Lewis acid, such as BF₃∙OEt₂, can be crucial to coordinate the pyridine nitrogen, thereby increasing the acidity of the picolyl C-H bonds and facilitating deprotonation.[7]

Caption: Fig 1: Simplified Palladium-Catalyzed C-H Allylation.

Experimental Protocol: Palladium-Catalyzed Allylation of 2-Ethylpyridine

This protocol is a representative example of a Tsuji-Trost type reaction.[8]

-

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-ethylpyridine (1.0 mmol), allyl acetate (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and a suitable phosphine ligand (e.g., PPh₃, 0.1 mmol) in anhydrous THF (5 mL).

-

Base Addition: Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 mmol, 1.0 M solution in THF), dropwise at 0 °C. The causality for using a strong, non-nucleophilic base is to deprotonate the acidic C-H bond of the ethyl group without competing in the nucleophilic attack on the allyl substrate.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 2-(1-buten-3-yl)pyridine.

Synthesis via Pyridine N-Oxides

Pyridine N-oxides are highly valuable intermediates in pyridine chemistry because the N-oxide moiety activates the ring for both electrophilic and nucleophilic substitutions, particularly at the C-2 and C-4 positions.[9][10][11]

Mechanistic Insight: The synthesis of a 2-substituted pyridine often begins with the activation of the N-oxide oxygen by an acylating agent like acetic anhydride or a sulfonating agent like Ts₂O.[12] This activation makes the C-2 position highly electrophilic. A subsequent nucleophilic attack, followed by rearrangement and elimination, introduces the new substituent. For allylation, an allyl nucleophile (e.g., an allyl Grignard reagent) can be used. After substitution, the N-oxide can be readily deoxygenated using reagents like PCl₃ or catalytic hydrogenation to yield the final 2-allylpyridine derivative.[10][11]

Caption: Fig 2: General pathway for synthesis via N-Oxides.

Experimental Protocol: Synthesis of 2-Allylpyridine from Pyridine N-Oxide

-

Activation & Nucleophilic Addition: In a flame-dried, three-necked flask under nitrogen, dissolve pyridine N-oxide (1.0 mmol) in anhydrous dichloromethane (10 mL). Cool the solution to -78 °C. Add trifluoroacetic anhydride (1.2 mmol) dropwise to activate the N-oxide. After stirring for 15 minutes, add allylmagnesium bromide (1.5 mmol, 1.0 M solution in ether) dropwise.

-

Reaction: Maintain the temperature at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir overnight.

-

Deoxygenation (In-situ): Cool the mixture to 0 °C and slowly add phosphorus trichloride (PCl₃) (1.5 mmol). The PCl₃ serves as an effective deoxygenating agent, converting the 2-allylpyridine N-oxide intermediate directly to 2-allylpyridine.

-

Work-up: Stir for an additional 2 hours at room temperature. Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

-

Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic fractions, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain pure 2-allylpyridine.

Summary of Synthetic Methods

| Method | Key Reagents | Substrate | Advantage | Limitation |

| Pd-Catalyzed C-H Allylation | Pd catalyst, ligand, strong base, allyl electrophile | 2-Alkylpyridines | Direct functionalization of C-H bonds | Requires specific catalysts; can have regioselectivity issues[5][7] |

| N-Oxide Route | Pyridine N-oxide, activating agent, allyl nucleophile | Pyridines | High regioselectivity for C-2 position; versatile | Multi-step process (oxidation, substitution, reduction)[9][10] |

Part 2: Properties of 2-Allylpyridine Derivatives

The unique combination of an aromatic N-heterocycle and an alkene side-chain imparts distinct physical and chemical properties to 2-allylpyridine derivatives.

Physicochemical Properties

The parent compound, 2-allylpyridine (C₈H₉N), is a colorless to pale yellow liquid with a characteristic boiling point and solubility profile.[13] These properties are modified by the introduction of further substituents on either the pyridine ring or the allyl chain.

| Property | Value for 2-Allylpyridine | Reference |

| Molecular Weight | 119.16 g/mol | [14] |

| Boiling Point | 189-190 °C (at 760 mmHg) | [13] |

| Flash Point | ~50 °C | [13] |

| Molecular Formula | C₈H₉N | [14][15] |

| Appearance | Colorless to pale yellow liquid | [13] |

Chemical Reactivity and Coordination Chemistry

The reactivity of 2-allylpyridine is dominated by two key features: the lone pair of electrons on the sp²-hybridized nitrogen atom and the π-electrons of the C=C double bond.[2]

Coordination Chemistry: 2-Allylpyridine is an excellent ligand in coordination chemistry.[16][17] It can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen (a σ-donor) and the allyl group's double bond (a π-donor). This chelating behavior forms stable five-membered rings with the metal ion, enhancing the stability of the resulting complex. This dual coordination mode is fundamental to its use in catalysis and the formation of complex metal-organic structures.[4][18]

Caption: Fig 3: Bidentate coordination of 2-allylpyridine.

Reactivity of the Allyl Group: The double bond in the allyl side-chain can undergo typical alkene reactions, such as hydrogenation, halogenation, epoxidation, and hydroformylation. These transformations provide a handle for further derivatization, allowing the 2-allylpyridine scaffold to be elaborated into more complex molecular architectures.

Part 3: Applications

The unique properties of 2-allylpyridine derivatives have led to their use in diverse fields, most notably in catalysis and medicinal chemistry.

Homogeneous Catalysis

The ability of 2-allylpyridine and its analogs to form stable chelate complexes with transition metals makes them highly effective ligands in homogeneous catalysis.[3][4] By coordinating to the metal, these ligands can modulate its electronic properties and steric environment, thereby controlling the catalyst's activity, selectivity, and stability. They have found applications in various transition metal-catalyzed reactions, including polymerization, hydrogenation, and cross-coupling reactions.[3][19][20] For example, 2-(arylimino)pyridine-nickel catalysts are used for ethylene polymerization to produce branched polymers resembling LLDPE.[19]

Medicinal Chemistry and Drug Development

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in thousands of clinically used drugs.[1][21][22] Its ability to act as a hydrogen bond acceptor and its water solubility contribute to favorable pharmacokinetic properties.[23] The incorporation of an allyl group at the C-2 position provides a lipophilic handle and a site for metabolic modification or further synthetic elaboration. Derivatives of 2-allylpyridine have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[21][24] The structural versatility allows for the fine-tuning of biological activity through systematic modification of the pyridine ring and the allyl chain.[22]

Conclusion and Future Outlook

2-Allylpyridine derivatives are a class of compounds with significant synthetic utility and a broad application spectrum. Modern synthetic methods, particularly those employing transition metal catalysis and N-oxide intermediates, have made a wide range of these derivatives readily accessible. Their defining characteristic—the capacity for bidentate coordination—cements their role as valuable ligands in catalysis and as building blocks for functional materials. In medicinal chemistry, the 2-allylpyridine scaffold continues to be a promising platform for the design of novel therapeutic agents.

Future research will likely focus on developing more sustainable and atom-economical synthetic routes, including direct C-H activation methods that avoid pre-functionalized starting materials. The exploration of chiral 2-allylpyridine derivatives as ligands for asymmetric catalysis represents a significant area for growth. Furthermore, as our understanding of complex biological pathways deepens, the rational design of new 2-allylpyridine-based drugs targeting specific diseases will undoubtedly continue to be a vibrant and impactful field of research.

References

-

Sawamura, M., et al. (2018). Palladium-Catalyzed Asymmetric C(sp³)-H Allylation of 2-Alkylpyridines. Angewandte Chemie International Edition, 57(30), 9465-9469. Available at: [Link]

-

Sawamura, M., et al. (2018). Palladium-Catalyzed Asymmetric C(sp3)-H Allylation of 2-Alkylpyridines. Angewandte Chemie International Edition, 57(30), 9465-9469. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-allyl pyridine. Available at: [Link]

-

Shivers, G. N., et al. (2017). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Tetrahedron Letters. Available at: [Link]

-

Yingst, R. E., & Douglas, B. E. (1966). Metal Complexes of 2-Allylpyridine. Inorganic Chemistry, 5(8), 1365-1368. Available at: [Link]

-

Shivers, G. N., et al. (2017). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Tetrahedron Letters, 58(49), 4647-4650. Available at: [Link]

-

Chauhan, P., & Kumar, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Available at: [Link]

-

Chauhan, P., & Kumar, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Available at: [Link]

-

Organic Chemistry Explained. (2022). Tsuji-Trost Allylation. YouTube. Available at: [Link]

-

Molecules. (2016). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]

-

Milani, B. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi. Available at: [Link]

-

Al-Shboul, T. M. A., et al. (2021). LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. Polymers, 13(21), 3795. Available at: [Link]

-

Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(8), 120. Available at: [Link]

-

NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Available at: [Link]

-

Zharnikov, M., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3665-3675. Available at: [Link]

-

Akram, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Design, Development and Therapy, 15, 4349-4382. Available at: [Link]

-

Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemistry for Engineering. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal allyl complex. Available at: [Link]

-

Tan, S. K., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. Available at: [Link]

-

Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemistry for Engineering. Available at: [Link]

-

Kumar, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(28), 17851-17871. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Propen-1-yl)pyridine. PubChem Compound Database. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal pyridine complexes. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Available at: [Link]

-

ChemSrc. (n.d.). 3-allylpyridine. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. alfachemic.com [alfachemic.com]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Asymmetric C(sp3 )-H Allylation of 2-Alkylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. 2-allyl pyridine, 25638-00-0 [thegoodscentscompany.com]

- 14. 2-(2-Propen-1-yl)pyridine | C8H9N | CID 3015241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 18. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 22. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. dovepress.com [dovepress.com]

Methodological & Application

Application Notes & Protocols: A Guide to Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Allylpyridine Derivatives

Introduction: The Strategic Importance of 2-Allylpyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] Its applications are particularly profound in the pharmaceutical and materials science industries for constructing complex molecular architectures, such as substituted biaryls.[2]

This guide focuses on the application of the Suzuki-Miyaura coupling for the synthesis of derivatives of 2-allylpyridine. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of an allyl group provides a versatile handle for further functionalization, while the subsequent C-C bond formation via Suzuki coupling allows for the precise installation of aryl or heteroaryl moieties.

However, the cross-coupling of nitrogen-containing heterocycles like pyridine is not without its challenges.[3] The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, electron-deficient 2-halopyridines can be poor substrates for the initial oxidative addition step, while 2-pyridylboronic acids are often prone to rapid protodeboronation.[4] Overcoming these hurdles requires a carefully optimized protocol, leveraging modern advancements in catalyst design and reaction conditions. This document provides a detailed, field-proven protocol, explains the rationale behind each parameter, and offers a guide for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined, palladium-driven catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the organohalide (R¹-X). This is often the rate-determining step.[5] The palladium center is oxidized from Pd(0) to Pd(II), forming a new complex. The reactivity of halides follows the general trend: I > Br > OTf >> Cl.[5]

-

Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. A base is crucial here; it activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R²-B(OR)₂(OH)]⁻), which facilitates the transfer of the R² group to the Pd(II) center, displacing the halide.[6]

-

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, where the two coupled organic fragments (R¹ and R²) form a new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Protocol Design: Key Parameters and Rationale